
(2R)-2-(2,3-Difluorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2,3-Difluorophenyl)propan-1-ol, also known as DFPP, is a chiral building block that has gained significant attention in the field of organic synthesis due to its unique structural features. DFPP is a secondary alcohol that possesses two fluorine atoms on the phenyl ring, making it an ideal candidate for the development of new drugs and pharmaceuticals.
作用機序
The mechanism of action of (2R)-2-(2,3-Difluorophenyl)propan-1-ol is not well understood. However, it is believed that (2R)-2-(2,3-Difluorophenyl)propan-1-ol may act as a modulator of various biological targets, including enzymes, receptors, and ion channels. (2R)-2-(2,3-Difluorophenyl)propan-1-ol may also interact with cellular membranes, leading to changes in membrane fluidity and ion transport.
Biochemical and Physiological Effects:
(2R)-2-(2,3-Difluorophenyl)propan-1-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory, antiviral, and anticancer properties. (2R)-2-(2,3-Difluorophenyl)propan-1-ol has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
実験室実験の利点と制限
(2R)-2-(2,3-Difluorophenyl)propan-1-ol has several advantages for lab experiments. It is a chiral building block that can be easily synthesized and incorporated into various molecules. (2R)-2-(2,3-Difluorophenyl)propan-1-ol also possesses two fluorine atoms, which can be used for the development of new imaging agents for diagnostic purposes. However, (2R)-2-(2,3-Difluorophenyl)propan-1-ol has some limitations for lab experiments. It is a relatively unstable compound that requires careful handling and storage. (2R)-2-(2,3-Difluorophenyl)propan-1-ol is also a toxic compound that requires careful handling and disposal.
将来の方向性
(2R)-2-(2,3-Difluorophenyl)propan-1-ol has several potential future directions. It can be used as a chiral building block for the development of new drugs and pharmaceuticals. (2R)-2-(2,3-Difluorophenyl)propan-1-ol can also be used as a ligand in the development of new catalysts for asymmetric synthesis. Additionally, (2R)-2-(2,3-Difluorophenyl)propan-1-ol can be used for the development of new imaging agents for diagnostic purposes. Further research is needed to fully understand the mechanism of action of (2R)-2-(2,3-Difluorophenyl)propan-1-ol and its potential applications in various fields.
In conclusion, (2R)-2-(2,3-Difluorophenyl)propan-1-ol is a chiral building block that has gained significant attention in the field of organic synthesis due to its unique structural features. (2R)-2-(2,3-Difluorophenyl)propan-1-ol has been extensively used in the development of new drugs and pharmaceuticals, and it possesses several potential future directions. Further research is needed to fully understand the mechanism of action of (2R)-2-(2,3-Difluorophenyl)propan-1-ol and its potential applications in various fields.
合成法
(2R)-2-(2,3-Difluorophenyl)propan-1-ol can be synthesized using a variety of methods, including the reduction of 2,3-difluorocinnamaldehyde with sodium borohydride, the reduction of 2,3-difluorobenzophenone with lithium aluminum hydride, and the Grignard reaction of 2,3-difluorobenzaldehyde with ethylmagnesium bromide. The most commonly used method for the synthesis of (2R)-2-(2,3-Difluorophenyl)propan-1-ol is the reduction of 2,3-difluorocinnamaldehyde with sodium borohydride.
科学的研究の応用
(2R)-2-(2,3-Difluorophenyl)propan-1-ol has been extensively used in the development of new drugs and pharmaceuticals due to its unique structural features. It has been used as a chiral building block in the synthesis of various biologically active compounds, including antiviral agents, anti-inflammatory agents, and anticancer agents. (2R)-2-(2,3-Difluorophenyl)propan-1-ol has also been used as a ligand in the development of new catalysts for asymmetric synthesis.
特性
IUPAC Name |
(2R)-2-(2,3-difluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(5-12)7-3-2-4-8(10)9(7)11/h2-4,6,12H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNNLCNDBYKOKHY-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Difluorophenyl)propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-methyl 2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2962917.png)
![2-ethyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2962918.png)
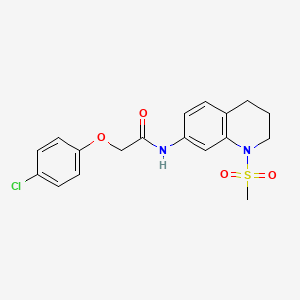
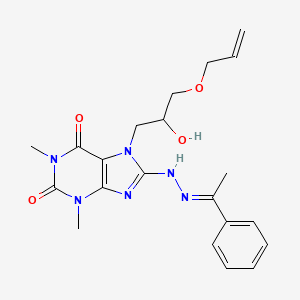
![1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one](/img/structure/B2962921.png)
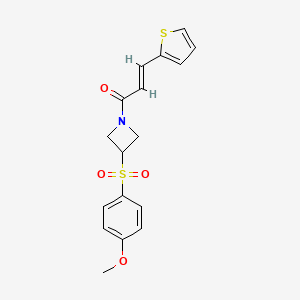
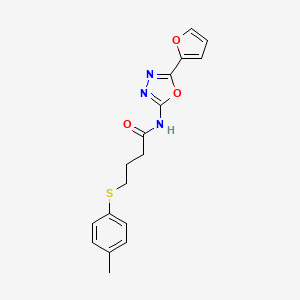

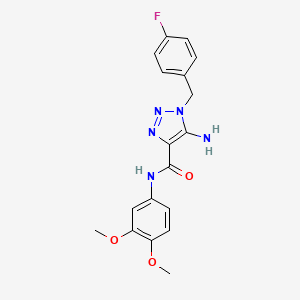
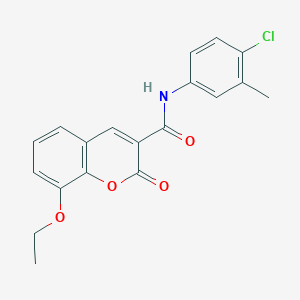
![3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione](/img/structure/B2962928.png)

![5-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2962937.png)
![(1R,5R,6R)-6-[(2-Methylpropan-2-yl)oxy]-2-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2962940.png)